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Compound of Interest

Compound Name:
6-chloro-N-(1-

phenylethyl)pyridazin-3-amine

CAS No.: 1036555-53-9

Cat. No.: B1462464 Get Quote

Executive Summary
The chemical formula C₁₂H₁₂ClN₃ represents a critical intersection in chemical space,

encompassing distinct structural isomers with divergent applications in analytical chemistry and

drug discovery. While often associated with the reference standard 4-Aminoazobenzene

Hydrochloride (a classic azo dye intermediate), this stoichiometry also defines high-value

pharmacophores such as 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline.

This guide dissects the molecular architecture of C₁₂H₁₂ClN₃, contrasting its role as a

toxicological benchmark against its utility as a scaffold in medicinal chemistry. We provide a

definitive analysis of its physicochemical properties, synthesis pathways, and isomeric

differentiation protocols for researchers in the pharmaceutical sciences.

Part 1: Chemical Identity & Structural Isomerism
The stoichiometry C₁₂H₁₂ClN₃ (MW: 233.69 g/mol ) is not a single entity but a molecular

formula shared by compounds with vastly different topologies. In the context of drug

development, distinguishing between the Linear Azo System and the Bicyclic Heterocycle is

paramount.
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Feature
Isomer A: The Analytical
Standard

Isomer B: The Pharma
Scaffold

Systematic Name
4-Aminoazobenzene

Hydrochloride

2-Chloro-3-(pyrrolidin-1-

yl)quinoxaline

CAS Number 3457-98-5 57049-94-2

Structure Type Linear, conjugated azo system
Bicyclic heteroaromatic

(Benzopyrazine)

Functional Groups
Azo (-N=N-), Primary Amine (-

NH₂), HCl salt

Quinoxaline core, Cyclic

tertiary amine, Chloro

Primary Application
Reference standard for azo

reduction; Dye synthesis

Kinase inhibitor intermediate;

GPCR ligand scaffold

Key Reactivity
Reductive cleavage

(biotransformation)

Nucleophilic aromatic

substitution (SₙAr)

Structural Visualization
The following diagram illustrates the divergent chemical space occupied by this formula,

highlighting the structural distinctness of the isomers.

Stoichiometry: C12H12ClN3
MW: 233.69 g/mol

Linear Topology
(Azo Compounds)

Bicyclic Topology
(Heterocycles)

4-Aminoazobenzene HCl
(CAS 3457-98-5)

Target: Toxicology/Dyes

2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
(CAS 57049-94-2)

Target: Drug Discovery

2-Chloro-N-benzyl-N-methylpyrimidin-4-amine
(CAS 146070-01-1)

Target: Kinase Scaffolds
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Figure 1: Isomeric classification of C₁₂H₁₂ClN₃ showing the divergence between toxicological

standards and pharmaceutical intermediates.

Part 2: Physicochemical Properties & Molecular
Weight[1]
Precise molecular weight calculations are essential for high-resolution mass spectrometry

(HRMS) validation.

Molecular Weight Breakdown

Element Count
Atomic Mass
(avg)

Mass
Contribution

Monoisotopic
Mass (¹²C, ¹H,
³⁵Cl, ¹⁴N)

Carbon (C) 12 12.011 144.132 144.00000

Hydrogen (H) 12 1.008 12.096 12.09390

Chlorine (Cl) 1 35.453 35.453 34.96885

Nitrogen (N) 3 14.007 42.021 42.00922

Total — — 233.70 g/mol 233.07197 Da

Critical Note for Mass Spectrometry: When analyzing C₁₂H₁₂ClN₃, the chlorine isotope pattern

is a definitive identifier. You must observe the characteristic 3:1 intensity ratio between the M+

(³⁵Cl) and M+2 (³⁷Cl) peaks at m/z 233.07 and 235.07 respectively. Absence of this pattern

indicates a misidentified compound (e.g., a non-chlorinated impurity).

Part 3: Synthesis & Experimental Characterization
For drug development professionals, the synthesis of the Quinoxaline scaffold (Isomer B) is of

higher relevance than the azo dye. Below is the optimized protocol for generating this

pharmacophore.
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Synthesis Protocol: 2-Chloro-3-(pyrrolidin-1-
yl)quinoxaline
Mechanism: Nucleophilic Aromatic Substitution (SₙAr). Starting Material: 2,3-

Dichloroquinoxaline (C₈H₄Cl₂N₂).

Step-by-Step Methodology:

Preparation: Dissolve 2,3-Dichloroquinoxaline (1.0 eq) in anhydrous Dichloromethane (DCM)

or Acetonitrile (MeCN).

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) to

scavenge the HCl byproduct. Note: For the C₁₂H₁₂ClN₃ salt form, omit the base and isolate

the HCl salt directly.

Nucleophilic Attack: Add Pyrrolidine (1.0 eq) dropwise at 0°C to prevent bis-substitution

(which would yield the di-pyrrolidino byproduct).

Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc

4:1) or LC-MS.

Workup: Wash with water, dry organic layer over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography.

Synthesis Pathway Diagram

2,3-Dichloroquinoxaline
(Electrophile)

S_NAr Reaction
0°C -> RT, DCM

Pyrrolidine
(Nucleophile)

2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
(C12H12ClN3)1.0 eq Reagent

Bis-substituted impurity
(Avoid via stoichiometry control)

Excess Reagent

Click to download full resolution via product page

Figure 2: Synthetic route for the quinoxaline-based isomer via controlled nucleophilic

substitution.
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Analytical Validation (Self-Validating Protocol)
To confirm the identity of C₁₂H₁₂ClN₃ and distinguish Isomer A from Isomer B, use the following

logic:

¹H NMR Spectroscopy:

Isomer A (Azo): Look for para-substituted aromatic protons (AA'BB' system) and a broad

singlet for -NH₂ (or -NH₃⁺).

Isomer B (Quinoxaline): Look for the ABCD aromatic pattern of the quinoxaline ring (δ 7.5-

8.0 ppm) and distinct multiplet signals for the pyrrolidine ring aliphatic protons (δ 1.9 and

3.6 ppm).

IR Spectroscopy:

Isomer A: Strong N=N stretch (~1400-1450 cm⁻¹).

Isomer B: Absence of N=N; presence of C-Cl stretch (~700-800 cm⁻¹).

Part 4: Biological Context & Safety
Pharmacological Relevance
The Quinoxaline isomer serves as a versatile template in medicinal chemistry. The chlorine

atom at the C2 position is a "privileged handle," allowing for further functionalization via

Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to generate

complex kinase inhibitors.

Toxicology & Handling (MSDS Highlights)
4-Aminoazobenzene HCl: Classified as a Carcinogen (Category 1B) and Muta. 2. It can

release 4-aminoazobenzene upon metabolic reduction. Handle with extreme caution in a

fume hood.

Quinoxaline Derivatives: Generally treated as irritants, but specific toxicological data may be

sparse. Treat as a potential bioactive agent.

Safety Protocol:
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PPE: Nitrile gloves (double gloving recommended for azo dyes), lab coat, safety glasses.

Spill: Do not sweep dry dust (aerosol risk). Wet with water and absorb with inert material.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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